molecular formula C21H17ClN2 B3032063 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 10180-02-6

3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B3032063
CAS No.: 10180-02-6
M. Wt: 332.8 g/mol
InChI Key: XTIRIQRCSVUTJZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with phenyl groups at positions 1 and 5 and a 4-chlorophenyl group at position 2. Its synthesis typically involves the condensation of chalcone derivatives with phenylhydrazine under acidic or catalytic conditions . The compound crystallizes in the orthorhombic space group Pca2₁, forming racemic crystals with distinct puckering of the dihydropyrazole ring . Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) confirms its structure, while density functional theory (DFT) studies validate its electronic properties and stability . Notably, it exhibits fluorescence in organic solvents and has been explored as a selective Ag⁺ ion probe .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-2,3-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIRIQRCSVUTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206360
Record name 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole
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Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10180-02-6
Record name 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazoline, 3-(p-chlorophenyl)-1,5-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409747
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Record name 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to 3-(4-Chlorophenyl)-1,5-Diphenyl-4,5-Dihydro-1H-Pyrazole

One-Pot Cyclocondensation Method

The most widely reported synthesis involves a one-pot, three-component reaction between 4-chlorophenylhydrazine , benzaldehyde , and acetophenone in ethanol under reflux. This method, detailed by the Royal Society of Chemistry, proceeds via hydrazone intermediate formation, followed by acid-catalyzed cyclization.

Reaction Mechanism
  • Hydrazone Formation : 4-Chlorophenylhydrazine reacts with benzaldehyde to form a hydrazone intermediate.
  • Michael Addition : Acetophenone undergoes nucleophilic attack by the hydrazone’s amine group.
  • Cyclization : Intramolecular cyclization, facilitated by glacial acetic acid, yields the dihydropyrazole core.
Procedure
  • Reactants :
    • 4-Chlorophenylhydrazine hydrochloride (1.0 equiv)
    • Benzaldehyde (1.2 equiv)
    • Acetophenone (1.0 equiv)
  • Solvent : Ethanol (anhydrous)
  • Catalyst : Glacial acetic acid (5% v/v)
  • Conditions : Reflux at 80°C for 6–8 hours.
Yield and Characterization
  • Yield : 80%.
  • Melting Point : 143–144°C.
  • Spectral Data :
    • $$ ^1H $$-NMR (500 MHz, CDCl$$ _3 $$): δ 7.64 (d, J = 8.7 Hz, 2H), 7.37–7.26 (m, 7H), 7.18 (d, J = 8.7 Hz, 2H).
    • MS (ESI) : [M+H$$ ^+ $$] 377, 379 (isotopic pattern for Cl).

Stepwise Synthesis via Ethylidene Hydrazine Intermediate

An alternative approach involves isolating the ethylidene hydrazine intermediate before cyclization. This method, adapted from PMC studies, improves control over reaction intermediates.

Procedure
  • Intermediate Synthesis :
    • 4-Chlorophenylhydrazine reacts with acetophenone in ethanol/glacial acetic acid (5%) to form ethylidene hydrazine.
  • Vilsmeier-Haack Formylation :
    • The intermediate is treated with POCl$$ _3 $$/DMF to induce cyclization and form the pyrazole core.
Yield and Advantages
  • Yield : 76–82%.
  • Advantage : Enables functionalization at the pyrazole 4-position for derivatives.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies in RSC Advances highlight ethanol as the optimal solvent due to its polarity and boiling point (78°C), which facilitate reflux-driven cyclization. Substituting ethanol with methanol or THF reduces yields by 15–20%.

Catalytic Effects
  • Glacial Acetic Acid : Enhances cyclization kinetics by protonating carbonyl groups (yield: 80%).
  • No Catalyst : Yields drop to 50–55%, with incomplete conversion.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$-NMR (500 MHz, CDCl$$ _3 $$)
  • Aromatic Protons : Multiplet at δ 7.37–7.26 ppm (7H, phenyl groups).
  • Chlorophenyl Protons : Doublets at δ 7.64 and 7.18 ppm (J = 8.7 Hz).
  • Dihydropyrazole Protons :
    • H4: dd at δ 5.31 ppm (J = 12.2, 7.4 Hz).
    • H5a/b: dd at δ 4.06 and 3.36 ppm (J = 17.3 Hz).
$$ ^{13}C $$-NMR (125 MHz, CDCl$$ _3 $$)
  • Pyrazole Carbons : C3 at δ 160.6 ppm, C4 at δ 63.3 ppm.
  • Aromatic Carbons : 12 signals between δ 114.4–157.1 ppm.

Mass Spectrometry

  • Molecular Ion : [M+H$$ ^+ $$] at m/z 377.1 (calc. 377.8 for C$$ _{21} $$H$$ _{17} $$ClN$$ _2 $$).
  • Isotopic Peaks : m/z 379.1 (35% intensity, $$ ^{37}Cl $$).

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison
Parameter One-Pot Synthesis Stepwise Synthesis
Yield 80% 76–82%
Reaction Time 6–8 hours 10–12 hours
Catalyst Glacial acetic acid POCl$$ _3 $$/DMF
Scalability High Moderate

Challenges and Limitations

  • Byproduct Formation : Competing Knoevenagel condensation generates 5–10% chalcone derivatives.
  • Purification : Column chromatography (SiO$$ _2 $$, hexane/EtOAc) is required to isolate the product.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong electrophiles like halogens or nitro groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Biological Research

The compound's unique structure allows it to interact with biological systems in specific ways:

  • Antimicrobial Activity : Studies have reported that it possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : It has been investigated as an inhibitor for specific enzymes involved in disease processes, which could lead to therapeutic applications in metabolic disorders .

Industrial Applications

In addition to its medicinal uses, this compound is valuable in industrial chemistry:

  • Synthesis of Dyes and Pigments : The unique chemical structure allows it to be used as a precursor for synthesizing various dyes and pigments .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines (MCF7), with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In a study focused on inflammatory response modulation, this compound was administered to mice subjected to induced inflammation. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to the control group, highlighting its potential therapeutic role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazoline derivatives differ primarily in substituent patterns, which influence their electronic environments, reactivity, and applications. Key structural analogs include:

Compound Name Substituents (Positions) Crystal System/Space Group Key Structural Features Reference
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole 1,5-Ph; 3-(4-Cl-Ph) Orthorhombic (Pca2₁) Racemic crystals, puckered dihydropyrazole
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 1-Ph; 3-(3,4-diOMe-Ph); 5-(4-Cl-Ph) Monoclinic (P2₁/c) Enhanced electron density due to methoxy groups
3-(Perfluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (10a) 1,5-Ph; 3-(C₆F₅) Not reported Strong electron-withdrawing perfluorophenyl
3-(2,3,4,5-Tetrafluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (9a) 1,5-Ph; 3-(2,3,4,5-F₄-Ph) Not reported Moderate electron-withdrawing effects

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl substituent in the target compound provides moderate electron withdrawal, whereas perfluorophenyl groups (e.g., in 10a ) induce stronger effects, altering reactivity in cycloaddition or substitution reactions .
  • Puckering and Stability : The dihydropyrazole ring puckering (quantified via Cremer-Pople parameters) varies with substituents. For example, methoxy groups in increase planarity compared to halogenated analogs .
Spectroscopic and Physical Properties
Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹, Key Bands) Fluorescence Properties Reference
This compound Not reported 3.15–3.45 (m, CH₂), 6.80–7.50 (m, Ar-H) 2918 (C-H), 1583 (C=N) Solvent-dependent; Ag⁺ selectivity
5d (1-(3-Cl-Ph)-3-(4-Cl-Ph)-5-(3-Me-thienyl)-4,5-dihydro-1H-pyrazole) Not reported 2.40 (s, CH₃), 3.30–3.60 (m, CH₂) 2920 (C-H), 1585 (C=N) Not reported
10a (3-(Perfluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole) 138–140 3.10–3.60 (m, CH₂), 7.20–7.60 (m, Ar-H) 1307 (C-F), 1151 (C-N) Not reported
4a (5-(4-Cl-Ph-furan-2-yl)-3-(4-MeO-Ph)-4,5-dihydro-1H-pyrazole) 126–128 3.20–3.50 (m, CH₂), 6.70–7.40 (m, Ar-H) 2918 (C-H), 1583 (C=N) Not reported

Key Observations :

  • NMR Shifts: The CH₂ protons in the dihydropyrazole ring resonate between δ 3.10–3.60 ppm across analogs, with minor shifts due to substituent electronegativity .
  • IR Signatures : C=N stretches near 1583–1585 cm⁻¹ are consistent, while fluorinated compounds (e.g., 10a ) show C-F bands at 1307 cm⁻¹ .

Key Observations :

  • Catalytic Efficiency : Vitamin B₁ catalysis offers a greener alternative to traditional acid-catalyzed methods , though yields are comparable (~73–90%).
  • Fluorinated Analogs : High yields (e.g., 90% for 10a ) suggest stability of perfluorophenyl groups under acidic conditions .

Key Observations :

  • Anticancer Potential: Thiocarbamoyl derivatives (e.g., 2c) show superior apoptosis induction compared to the non-thiocarbamoyl target compound .
  • Neuroprotection: nNOS inhibitors like 11r highlight the role of electron-withdrawing groups in enhancing enzyme binding .

Biological Activity

3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, a heterocyclic compound, has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C21H17ClN2
  • Molecular Weight : 332.85 g/mol
  • CAS Number : 10180-02-6
  • Density : 1.18 g/cm³
  • Boiling Point : 475.1 °C at 760 mmHg
  • Flash Point : 241.1 °C

Structural Representation

The compound features a pyrazole ring substituted with phenyl and chlorophenyl groups, which contribute to its unique chemical properties. The presence of the chlorine atom is particularly significant as it can enhance biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, affecting cellular functions such as proliferation and apoptosis.
  • Receptor Binding : It can bind to receptors that modulate inflammatory responses or cell growth, leading to therapeutic effects in conditions like cancer and inflammation.

Pharmacological Effects

Research has demonstrated that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Studies indicate that derivatives of pyrazole compounds show significant cytotoxic effects against various cancer cell lines. For example, in a study involving breast cancer cell lines MCF-7 and MDA-MB-231, compounds demonstrated enhanced cytotoxicity when combined with doxorubicin .
  • Anti-inflammatory Properties : Compounds similar to this pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a variety of pathogens, showing effectiveness against both bacterial and fungal strains .

Anticancer Studies

A notable study synthesized several pyrazole derivatives and tested them against breast cancer cell lines. The results indicated a synergistic effect when combined with conventional chemotherapy agents like doxorubicin, enhancing overall efficacy .

CompoundCell LineIC50 (µM)Synergistic Effect
Pyrazole AMCF-725Yes
Pyrazole BMDA-MB-23130Yes

Anti-inflammatory Studies

In another investigation, pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 at varying concentrations. The most effective compounds achieved up to 85% inhibition compared to standard treatments .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound X7686
Compound Y6193

Antimicrobial Studies

Research on the antimicrobial activity of this class of compounds revealed significant inhibition against various bacterial strains including E. coli and S. aureus. The most active compounds were further evaluated for their potential as new antimicrobial agents .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
S. aureus30 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of chalcones with hydrazine derivatives. For example, the Vilsmeier-Haack reaction is used to introduce formyl groups to pyrazole intermediates, as demonstrated in the synthesis of structurally related 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of arylhydrazines to ketones to maximize yield (typically 60–85%) .

Q. How is the structural characterization of this compound performed, and what key spectral/crystallographic data validate its configuration?

  • Methodological Answer : X-ray crystallography is critical for confirming the dihydro-pyrazole ring conformation and substituent orientations. For example, torsion angles (e.g., Cl1—C13—C14—C15 = 178.42°) and bond lengths (C–N ≈ 1.34–1.37 Å) are consistent with a planar pyrazole core . NMR (¹H/¹³C) and IR spectroscopy further validate functional groups, such as the 4-chlorophenyl moiety (δ ~120–125 ppm in ¹³C NMR) .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours, followed by HPLC analysis to monitor degradation products. Thermal gravimetric analysis (TGA) can determine decomposition temperatures (typically >200°C for similar pyrazoles) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent electronegativity and steric bulk. For instance, the 4-chlorophenyl group enhances antimicrobial activity (MIC ~5–10 µg/mL) due to increased lipophilicity, while 4-methoxyphenyl derivatives show reduced potency, likely due to electron-donating effects . Computational docking (e.g., AutoDock Vina) can model interactions with target enzymes like DHFR (dihydrofolate reductase) .

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. inactivity in certain assays) be reconciled?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability) or solubility differences. For example, low aqueous solubility of the 4-chlorophenyl derivative may reduce bioavailability in broth microdilution assays. Normalizing activity to partition coefficients (logP) and using standardized protocols (CLSI guidelines) improve reproducibility .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry for molecular docking. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time, revealing key residues (e.g., Thr121 in DHFR) involved in hydrogen bonding with the pyrazole core .

Q. How does stereochemistry at the 4,5-dihydro position affect reactivity or pharmacological properties?

  • Methodological Answer : Diastereomers exhibit distinct biological profiles. For example, the cis-configuration at C4/C5 enhances planarity, improving π-π stacking with aromatic residues in enzyme active sites. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for individual activity testing .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

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